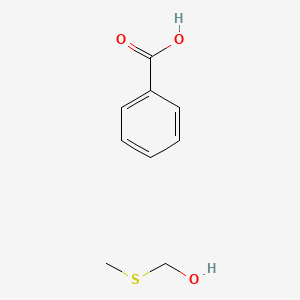![molecular formula C26H16N2O7 B14702207 [Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone] CAS No. 26189-46-8](/img/structure/B14702207.png)
[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone] is a chemical compound known for its unique structure and properties It consists of an oxydi(4,1-phenylene) core with two 4-nitrophenylmethanone groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone] typically involves the reaction of 4-nitrobenzoyl chloride with oxydi(4,1-phenylene) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Oxydi(4,1-phenylene)+24-nitrobenzoyl chloride→[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone]+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone] undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under suitable conditions.
Hydrolysis: The methanone groups can undergo hydrolysis in the presence of water and an acid or base to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Water, hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: [Oxydi(4,1-phenylene)]bis[(4-aminophenyl)methanone]
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: [Oxydi(4,1-phenylene)]bis[(4-carboxyphenyl)methanone]
Scientific Research Applications
[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of polymers and advanced materials due to its structural properties.
Mechanism of Action
The mechanism of action of [Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone] involves its interaction with molecular targets through its nitro and methanone groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The methanone groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- [Oxydi(4,1-phenylene)]bis[(4-aminophenyl)methanone]
- [Oxydi(4,1-phenylene)]bis[(4-carboxyphenyl)methanone]
- [Oxydi(4,1-phenylene)]bis[(4-hydroxyphenyl)methanone]
Uniqueness
[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone] is unique due to its nitro groups, which impart distinct reactivity and potential applications compared to its amino, carboxy, and hydroxy analogs. The presence of nitro groups allows for specific chemical transformations and interactions that are not possible with other functional groups.
Properties
CAS No. |
26189-46-8 |
|---|---|
Molecular Formula |
C26H16N2O7 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
[4-[4-(4-nitrobenzoyl)phenoxy]phenyl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C26H16N2O7/c29-25(17-1-9-21(10-2-17)27(31)32)19-5-13-23(14-6-19)35-24-15-7-20(8-16-24)26(30)18-3-11-22(12-4-18)28(33)34/h1-16H |
InChI Key |
WILHNSNCNBLELE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


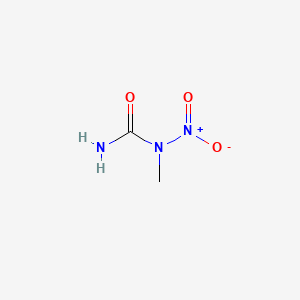


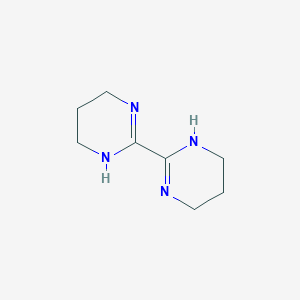
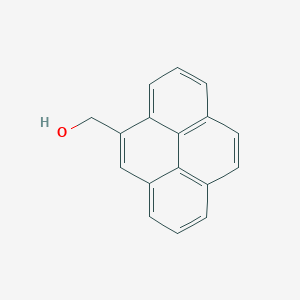
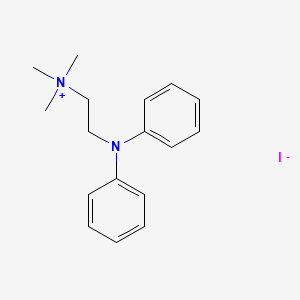
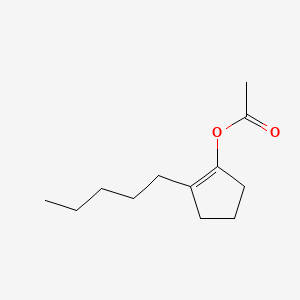

![[(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid](/img/structure/B14702167.png)

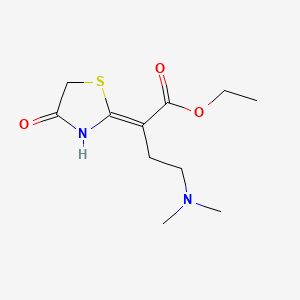
![1-([1,1'-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one](/img/structure/B14702180.png)
